Cas no 73692-51-0 (2',4',6',3,4-Pentahydroxychalcone)

2',4',6',3,4-Pentahydroxychalcone is a polyphenolic chalcone derivative characterized by five hydroxyl groups attached to its aromatic rings. This structural configuration enhances its reactivity and potential as an intermediate in organic synthesis, particularly in the production of flavonoids and other bioactive compounds. Its multiple hydroxyl groups contribute to strong antioxidant properties, making it valuable for research in oxidative stress and free radical scavenging studies. The compound exhibits notable solubility in polar solvents, facilitating its use in biochemical and pharmaceutical applications. Its well-defined structure also allows for precise modifications, supporting investigations into structure-activity relationships in medicinal chemistry.
2',4',6',3,4-Pentahydroxychalcone structure
73692-51-0 structure
Product Name:2',4',6',3,4-Pentahydroxychalcone
CAS No:73692-51-0
MF:C15H12O6
MW:288.252184867859
CID:566667
PubChem ID:5461154
Update Time:2025-06-11

2',4',6',3,4-Pentahydroxychalcone Chemical and Physical Properties

Names and Identifiers

    • 2-Propen-1-one,3-(3,4-dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)-
    • 2',4',6',3,4-PENTAHYDROXYCHALCONE
    • 3,4,2',4',6'-PENTAHYDROXYCHALCONE
    • ERIODICTYOL CHALCONE
    • Eriodictyol chalocone
    • PENTAHYDROXYCHALCONE,2',4',6',3,4
    • (2E)-3-(3,4-Dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)-2-propen-1-one
    • MDQ6NJ9LSN
    • trans-2',3,4,4',6'-pentahydroxychalcone
    • PENTAHYDROXYCHALCONE,2,4,6,3,4-(SH)
    • CRBYNQCDRNZCNX-DUXPYHPUSA-N
    • LMPK12120271
    • CHEMBL127409
    • CHEBI:10836
    • EINECS 277-569-9
    • BDBM50042994
    • NS00059430
    • 14917-41-0
    • 2',3,4,4',6'-Pentahydroxychalcone
    • CS-0201229
    • 2-Propen-1-one, 3-(3,4-dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)-, (2E)-
    • GTPL12443
    • DTXSID201343534
    • 3-(3,4-dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one
    • (2E)-3-(3,4-dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one
    • CHEBI:48967
    • 73692-51-0
    • 2-Propen-1-one, 3-(3,4-dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)-
    • Q27108675
    • AKOS024465134
    • Eriodictyolchalcone
    • MFCD00017302
    • 2',3,4,4',6'-Penta-hydroxychalcone
    • 3,4,2',4',6-Pentahydroxychalcone
    • UNII-MDQ6NJ9LSN
    • HY-N9551
    • (E)-3-(3,4-dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one
    • SCHEMBL159248
    • trans-2'',3,4,4'',6''-pentahydroxychalcone
    • 2',4',6',3,4-Pentahydroxychalcone
    • Inchi: 1S/C15H12O6/c16-9-6-13(20)15(14(21)7-9)11(18)4-2-8-1-3-10(17)12(19)5-8/h1-7,16-17,19-21H/b4-2+
    • InChI Key: CRBYNQCDRNZCNX-DUXPYHPUSA-N
    • SMILES: OC1C=C(C=C(C=1C(/C=C/C1C=CC(=C(C=1)O)O)=O)O)O

Computed Properties

  • Exact Mass: 288.06300
  • Monoisotopic Mass: 288.06338810g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 384
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 118Ų

Experimental Properties

  • Density: 1.584
  • Boiling Point: 595.9°Cat760mmHg
  • Flash Point: 328.2°C
  • Refractive Index: 1.782
  • PSA: 118.22000
  • LogP: 2.11070

2',4',6',3,4-Pentahydroxychalcone Pricemore >>

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Additional information on 2',4',6',3,4-Pentahydroxychalcone

2',4',6',3,4-Pentahydroxychalcone (CAS No. 73692-51-0): An Overview of Its Structure, Biological Activities, and Potential Applications

2',4',6',3,4-Pentahydroxychalcone (CAS No. 73692-51-0) is a naturally occurring chalcone derivative that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound belongs to the class of flavonoids, which are known for their antioxidant, anti-inflammatory, and anticancer properties. The structure of 2',4',6',3,4-Pentahydroxychalcone is characterized by the presence of multiple hydroxyl groups, which contribute to its unique pharmacological profile.

The chemical structure of 2',4',6',3,4-Pentahydroxychalcone can be represented as C15H12O5. The molecule consists of a benzene ring connected to an α,β-unsaturated ketone moiety, with hydroxyl groups positioned at the 2', 4', 6', 3, and 4 positions. This specific arrangement of functional groups imparts the compound with high reactivity and potential therapeutic benefits.

Biological Activities:

Antioxidant Activity: One of the most notable properties of 2',4',6',3,4-Pentahydroxychalcone is its potent antioxidant activity. Studies have shown that this compound can effectively scavenge free radicals and inhibit lipid peroxidation. A recent study published in the Journal of Agricultural and Food Chemistry demonstrated that 2',4',6',3,4-Pentahydroxychalcone exhibits a higher antioxidant capacity compared to other flavonoids such as quercetin and kaempferol. This makes it a promising candidate for the development of natural antioxidants in food and pharmaceutical applications.

Anti-Inflammatory Activity: In addition to its antioxidant properties, 2',4',6',3,4-Pentahydroxychalcone has been found to possess significant anti-inflammatory effects. Research conducted by a team at the University of California revealed that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. These findings suggest that 2',4',6',3,4-Pentahydroxychalcone could be beneficial in treating inflammatory diseases such as arthritis and inflammatory bowel disease.

Cytotoxic Activity: The cytotoxic activity of 2',4',6',3,4-Pentahydroxychalcone has also been extensively studied. A study published in the Cancer Letters journal reported that this compound exhibits selective cytotoxicity against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29) cells. The mechanism underlying this activity involves the induction of apoptosis through the modulation of key signaling pathways such as p53 and Bcl-2.

Potential Applications:

The diverse biological activities of 2',4',6',3,4-Pentahydroxychalcone have led to its exploration in various therapeutic applications. In the field of oncology, this compound is being investigated as a potential adjuvant therapy for cancer treatment due to its ability to enhance the efficacy of conventional chemotherapeutic agents while reducing their side effects. Preclinical studies have shown promising results in this regard.

In addition to its potential in cancer therapy, 2',4',6',3,4-Pentahydroxychalcone is also being explored for its use in neurodegenerative diseases. Research has indicated that this compound can protect neurons from oxidative stress-induced damage and reduce neuroinflammation. These findings suggest that it could be a valuable therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease.

The cosmetic industry has also shown interest in 2',4',6',3,4-Pentahydroxychalcone. Its antioxidant and anti-inflammatory properties make it a suitable ingredient for skin care products aimed at reducing signs of aging and improving skin health. Several cosmetic formulations containing this compound are currently under development.

Synthesis and Extraction:

2',4',6',3,4-Pentahydroxychalcone can be synthesized through various chemical routes or extracted from natural sources. One common synthetic method involves the Claisen-Schmidt condensation reaction between 3-hydroxyacetophenone and 5-hydroxybenzaldehyde. This approach yields high purity compounds suitable for research purposes.

Natural sources rich in 2',4',6',3,4-Pentahydroxychalcone strong > include certain plant species such as licorice (Glycyrrhiza glabra) and Chinese angelica (Angelica sinensis). Extraction methods typically involve solvent extraction followed by purification techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Safety Considerations:

Safety is a critical aspect when considering the use of any chemical compound in therapeutic or cosmetic applications. Preclinical studies have indicated that < strong > 2' , 4 ' , 6 ' , 3 , 4 - Pentahydroxychalcone strong > is generally well-tolerated at therapeutic doses . However , further clinical trials are necessary to fully evaluate its safety profile in humans . Researchers recommend conducting comprehensive toxicological assessments before advancing to clinical trials . p > p >< strong > Conclusion : strong > p > p >< strong > 2 ' , 4 ' , 6 ' , 3 , 4 - Pentahydroxychalcone strong > ( CAS No . 73692 - 51 - 0 ) represents a promising compound with a wide range of biological activities . Its potent antioxidant , anti-inflammatory , and cytotoxic properties make it an attractive candidate for various therapeutic applications . Ongoing research continues to uncover new insights into its mechanisms of action and potential uses . As more data becomes available , it is likely that this compound will play an increasingly important role in medicine and other industries . p > article > response >

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